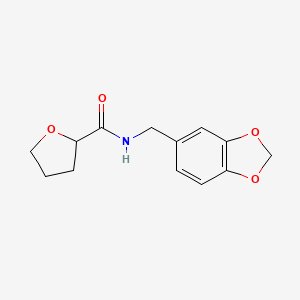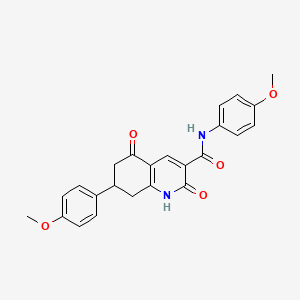![molecular formula C19H15N5O B14939884 1-[7-Amino-5-phenyl-2-(pyridin-3-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B14939884.png)
1-[7-Amino-5-phenyl-2-(pyridin-3-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-Amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone is a complex heterocyclic compound. It features an imidazo[1,5-b]pyridazine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of amino, phenyl, and pyridyl groups further enhances its chemical reactivity and biological relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time. The use of automated reactors and real-time monitoring systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[7-Amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and phenyl groups can participate in substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, bases, and transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-[7-Amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[7-amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Indole Derivatives: Possess a wide range of biological activities and are structurally related to the imidazo[1,5-b]pyridazine core.
Uniqueness
1-[7-Amino-5-phenyl-2-(3-pyridyl)imidazo[1,5-b]pyridazin-3-yl]-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino, phenyl, and pyridyl groups enhances its reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C19H15N5O |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-(7-amino-5-phenyl-2-pyridin-3-ylimidazo[1,5-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C19H15N5O/c1-12(25)15-10-16-18(13-6-3-2-4-7-13)22-19(20)24(16)23-17(15)14-8-5-9-21-11-14/h2-11H,1H3,(H2,20,22) |
InChI-Schlüssel |
IRUWBSNAIJQSOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CN=CC=C3)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B14939801.png)




![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)
![4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14939840.png)

![5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B14939844.png)
![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B14939850.png)
![(1E)-4,4,6,8-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939855.png)

![4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B14939873.png)

